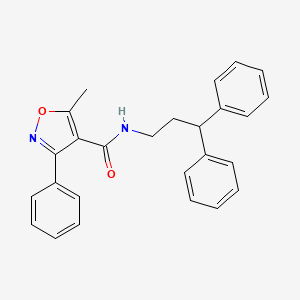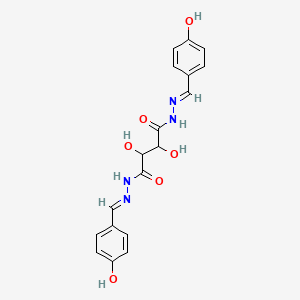![molecular formula C20H23NO3 B6046615 N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine](/img/structure/B6046615.png)
N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine, also known as NA-8, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine exerts its neuroprotective effects through a variety of mechanisms. It has been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine also activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Additionally, N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine has been shown to inhibit the activity of enzymes involved in the production of inflammatory molecules.
Biochemical and Physiological Effects
N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine also increases the levels of glutathione, a molecule involved in cellular detoxification. Additionally, N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine has been shown to reduce the levels of inflammatory molecules such as interleukin-1 beta and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. Additionally, N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms by which N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine exerts its neuroprotective effects. Finally, the development of more water-soluble derivatives of N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine could increase its potential for use in a wider range of experiments.
Synthesis Methods
N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzaldehyde with allyl bromide to form 2-allyloxybenzaldehyde. This intermediate is then reacted with 8-methoxy-2-aminomethylchromone in the presence of sodium borohydride to yield N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine.
Scientific Research Applications
N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects, antioxidant properties, and anti-inflammatory activity. N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
8-methoxy-N-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-3-11-23-18-9-5-4-7-16(18)13-21-17-12-15-8-6-10-19(22-2)20(15)24-14-17/h3-10,17,21H,1,11-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSQFLYIYMKBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)NCC3=CC=CC=C3OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-N-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6046532.png)

![1-[1-(3-fluorobenzoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6046542.png)
![7-(2-cyclohexylethyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046548.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6046560.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6046572.png)
![1-tert-butyl-4-[3-(2-propyn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6046578.png)

![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6046594.png)
![2-(4-methoxyphenyl)-N-({1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6046595.png)
![methyl 3-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B6046608.png)
![1-(1-azocanyl)-3-[2-methoxy-5-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6046621.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B6046631.png)
